

Comparison of Long-Term Outcomes for Surgical vs. Non-Surgical Interventions

Author: BenchChem Technical Support Team. **Date:** December 2025

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This guide provides an objective comparison of the long-term outcomes of surgical and non-surgical interventions for two significant health conditions: severe obesity and coronary artery disease. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting quantitative data from pivotal clinical trials and outlining the methodologies employed.

Severe Obesity: Bariatric Surgery vs. Intensive Medical/Lifestyle Therapy

For individuals with severe obesity, particularly those with associated type 2 diabetes, the choice between surgical and non-surgical interventions has significant long-term implications for weight management, glycemic control, and overall mortality.

Experimental Protocols and Methodologies

A key source of long-term data is the STAMPEDE (Surgical Treatment and Medications Potentially Eradicate Diabetes Efficiently) trial. This was a single-center, randomized, controlled trial involving 150 patients with type 2 diabetes and a body-mass index (BMI) of 27 to 43.^[1] Participants were randomized in a 1:1:1 ratio to one of three groups:

- Intensive Medical Therapy (IMT) alone: This included lifestyle counseling, weight management, and a structured medication regimen to control blood glucose.

- IMT plus Roux-en-Y Gastric Bypass: A surgical procedure that alters the digestive tract to reduce stomach size and nutrient absorption.
- IMT plus Sleeve Gastrectomy: A surgical procedure that removes a large portion of the stomach.

The primary outcome measured was a glycated hemoglobin (HbA1c) level of 6.0% or less, with or without the use of diabetes medications, at 5 years.[\[1\]](#) Secondary outcomes included weight loss, lipid profiles, blood pressure, medication use, and quality of life.[\[2\]](#)

Another significant source is the ARMMS-T2D (Alliance of Randomized Trials of Medicine vs Metabolic Surgery in Type 2 Diabetes) study, which pooled data from four U.S. single-center randomized trials. This analysis provides follow-up data for up to 12 years.[\[3\]](#)

Data Presentation: Long-Term Outcomes

The following table summarizes the 5-year and longer-term outcomes from the STAMPEDE trial and the ARMMS-T2D pooled analysis.

Outcome Measure	Intensive Medical Therapy (IMT)	Sleeve Gastrectomy	Roux-en-Y Gastric Bypass	Data Source
Glycemic Control				
HbA1c \leq 6.0% (5 years)	5.3%	23.4%	28.6%	[4]
Mean Change in HbA1c from Baseline (7 years)	-0.2%	-1.6% (pooled surgery)	-1.6% (pooled surgery)	[3]
Diabetes Remission (HbA1c < 6.5% off meds) (12 years)	0%	18.2% (pooled surgery)	18.2% (pooled surgery)	[5]
Use of Diabetes Medications (7 years)	98% (unchanged)	61% (from 98%)	61% (from 98%)	[5]
Weight Loss				
Mean Weight Loss (5 years)	-5.3 kg	-18.6 kg	-23.2 kg	[4]
% of Initial Weight Loss (7 years)	8.0%	20.0% (pooled surgery)	20.0% (pooled surgery)	[5]
Cardiometabolic & Quality of Life				
Improved HDL and Triglycerides (7 & 12 years)	No significant change	Significant Improvement	Significant Improvement	[5]
Improved Quality of Life (Physical	No significant improvement	Significant Improvement	Significant Improvement	[6]

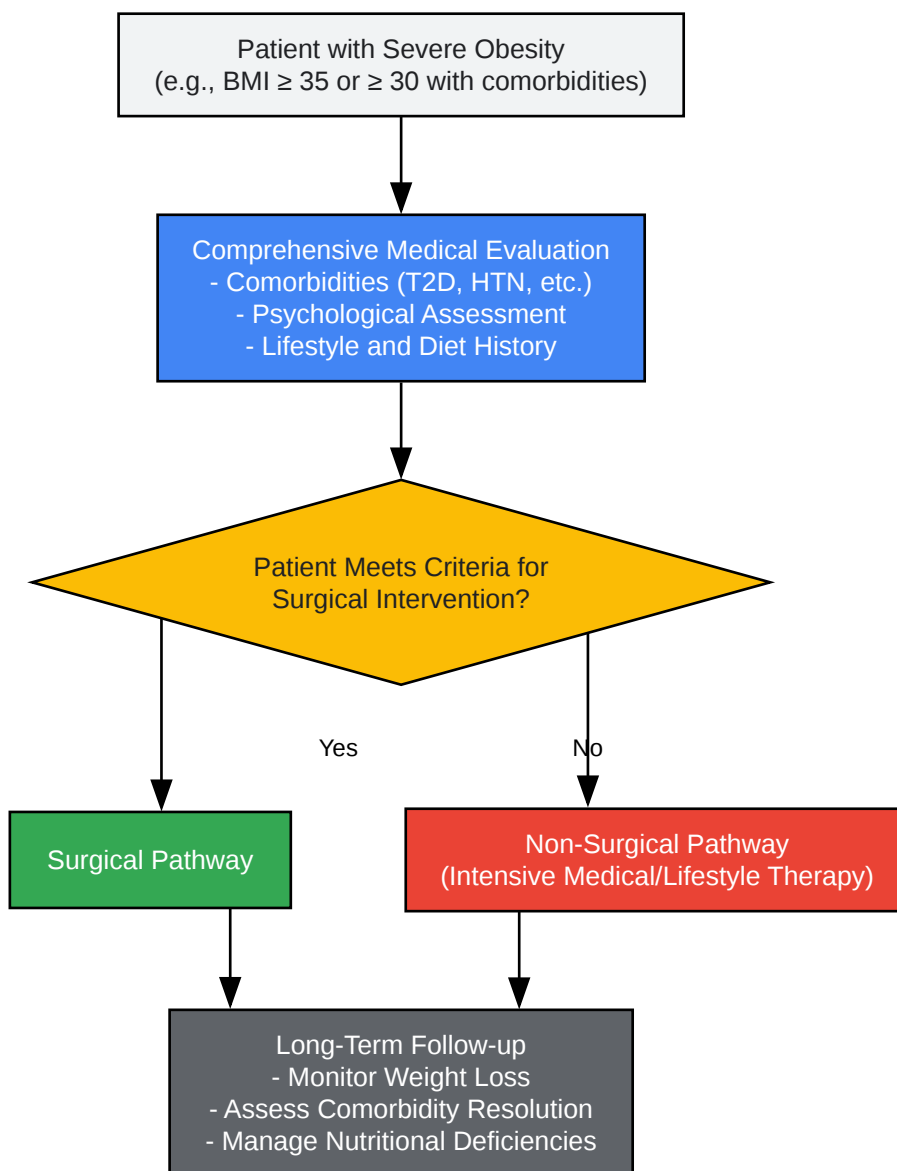
functioning,
general health,
energy) (5 years)

Mortality

All-Cause Mortality Reduction (vs. non-surgical care)	N/A	Associated with 59% reduction (with T2D) and 30% reduction (without T2D)	Associated with 59% reduction (with T2D) and 30% reduction (without T2D)	[7]
Increased Life Expectancy (vs. non-surgical care)	N/A	5.1 years longer (without T2D), 9.3 years longer (with T2D)	5.1 years longer (without T2D), 9.3 years longer (with T2D)	[7]

Signaling Pathway and Workflow Visualization

The diagram below illustrates a simplified logical workflow for patient evaluation for bariatric surgery versus medical management, a process central to trials like STAMPEDE.



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Patient Evaluation Workflow for Obesity Management.

Coronary Artery Disease: CABG vs. PCI

In patients with complex coronary artery disease (CAD), such as three-vessel or left main disease, the primary revascularization strategies are coronary artery bypass grafting (CABG) and percutaneous coronary intervention (PCI) with drug-eluting stents.

Experimental Protocols and Methodologies

Long-term comparative data for CABG and PCI come from several landmark trials:

- SYNTAX Trial: A prospective, randomized trial that compared CABG with PCI using first-generation drug-eluting stents in patients with three-vessel or left main coronary artery disease. The primary endpoint was a composite of major adverse cardiac or cerebrovascular events (MACCE) at 12 months, with follow-up extending to 10 years.[\[8\]](#)
- NOBLE Trial: A randomized trial comparing CABG and PCI with contemporary drug-eluting stents for the treatment of left main coronary artery stenosis. The primary endpoint was a composite of all-cause mortality, non-procedural myocardial infarction, any repeat revascularization, and stroke at 5 years.[\[9\]](#)[\[10\]](#)
- FAME 3 Trial: A multicenter, randomized trial comparing fractional flow reserve (FFR)-guided PCI with current-generation zotarolimus-eluting stents versus CABG in patients with three-vessel coronary artery disease not involving the left main coronary artery.[\[11\]](#)[\[12\]](#)

Data Presentation: Long-Term Outcomes

The following table summarizes key 5- and 10-year outcomes from these pivotal trials.

Outcome Measure (at 5 or 10 years)	Percutaneous Coronary Intervention (PCI)	Coronary Artery Bypass Grafting (CABG)	Trial (Follow-up)
All-Cause Mortality			
3-Vessel Disease	28%	21%	SYNTAX (10 years)[8]
Left Main Disease	26%	28%	SYNTAX (10 years)[8]
Left Main Disease (Registry)	48% Survival	80% Survival	NOBLE period registry (10 years)[9][10]
Major Adverse Cardiac & Cerebrovascular Events (MACCE)			
3-Vessel Disease (1 year)	17.8%	12.4%	SYNTAX[8]
3-Vessel Disease (5 years)	37%	27%	SYNTAX[8]
3-Vessel Disease (FFR-guided)	Did not meet non- inferiority vs. CABG	Lower event rates	FAME 3 (1 year)[12]
Repeat Revascularization			
3-Vessel/Left Main Disease	13.5%	5.9%	SYNTAX (1 year)[8]
3-Vessel/Left Main Disease	26%	14%	SYNTAX (5 years)[8]
Left Main Disease	Significantly Higher	Lower	MAIN-COMPARE (10 years)[13]
Stroke			
3-Vessel/Left Main Disease	0.6%	2.2%	SYNTAX (1 year)[8]

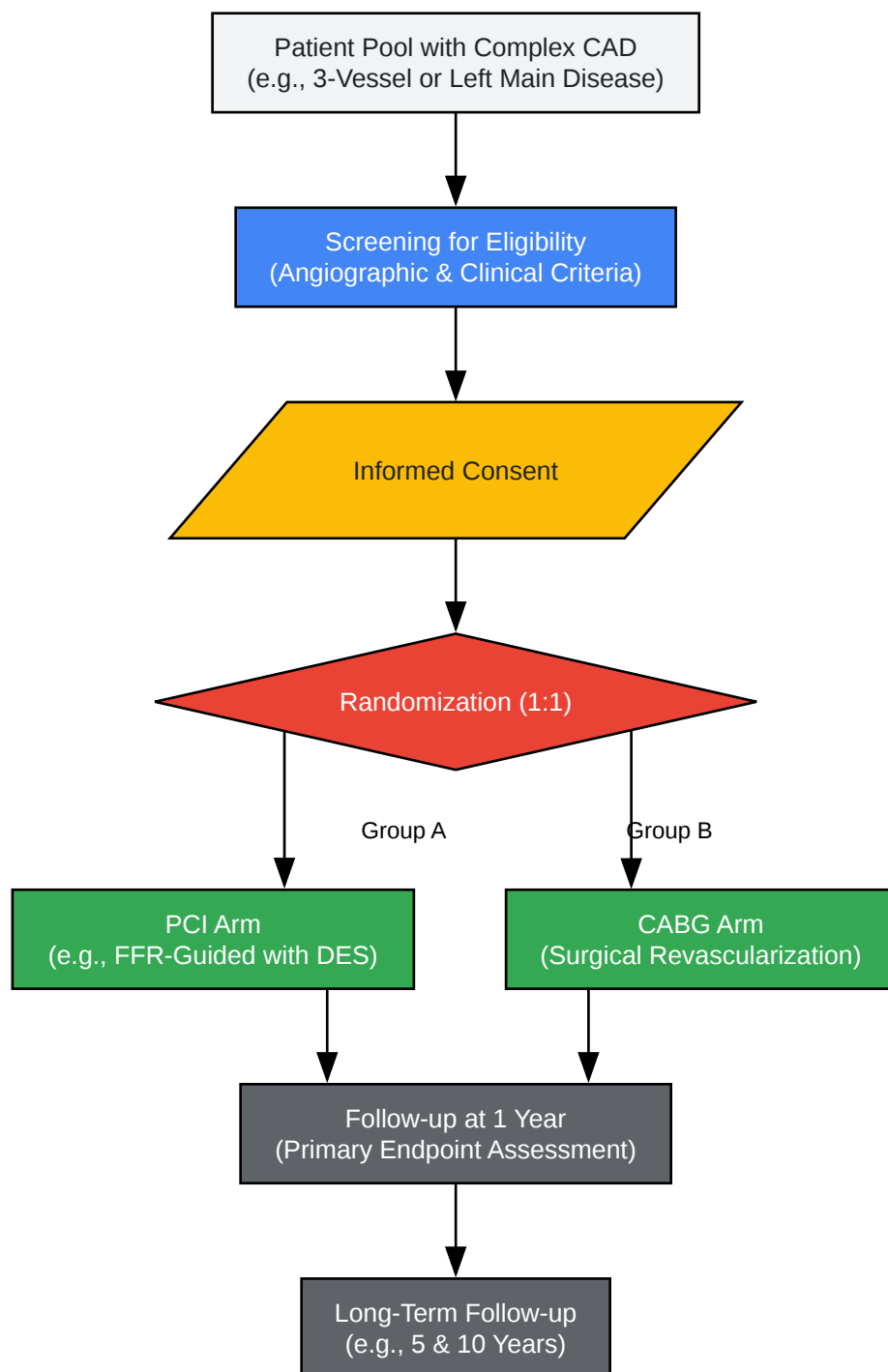
Myocardial Infarction

3-Vessel/Left Main Disease	9.7%	3.8%	SYNTAX (5 years)[8]
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Note: MACCE definitions may vary slightly between trials.

Experimental Workflow Visualization

This diagram illustrates a generalized workflow for patient randomization and follow-up in a clinical trial comparing PCI and CABG, such as the SYNTAX or FAME 3 trials.



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Generalized Clinical Trial Workflow.

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- To cite this document: BenchChem. [Comparison of Long-Term Outcomes for Surgical vs. Non-Surgical Interventions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1277953#long-term-outcomes-of-surgical-vs-non-surgical-interventions]

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